N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-15(24-18-10-6-3-7-11-18)19(22)21-14-20(23,17-12-13-17)16-8-4-2-5-9-16/h2-11,15,17,23H,12-14H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRFPJQBCDFOBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(C1CC1)(C2=CC=CC=C2)O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-phenoxypropanamide is a compound of interest due to its potential therapeutic applications, particularly in the modulation of various biological pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

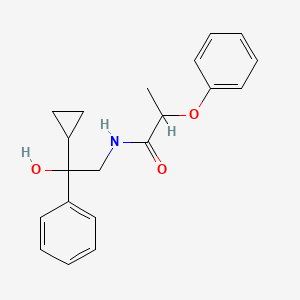

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It features a cyclopropyl group, a hydroxy group, and a phenoxypropanamide moiety, which are crucial for its biological interactions.

Research indicates that this compound acts primarily as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme is involved in the conversion of cortisone to cortisol, playing a significant role in the regulation of glucocorticoid metabolism. Inhibition of this enzyme can lead to reduced inflammation and improved metabolic profiles in conditions such as obesity and diabetes .

Table 1: Biological Targets and Effects

| Target Enzyme | Effect | Implications |

|---|---|---|

| 11β-HSD1 | Inhibition | Reduced cortisol levels, potential anti-inflammatory effects |

| MAPK Pathway | Modulation | Possible influence on cell proliferation and apoptosis |

Pharmacological Effects

The compound has demonstrated various pharmacological effects in preclinical studies:

- Anti-inflammatory Activity : In vitro studies suggest that it can significantly reduce pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases such as rheumatoid arthritis and osteoarthritis .

- Metabolic Regulation : By inhibiting 11β-HSD1, it may improve insulin sensitivity and glucose metabolism, making it a candidate for diabetes management .

Case Studies

A series of studies have highlighted the biological activity of this compound:

- Study on Inflammation : A study involving murine models showed that administration of this compound resulted in a marked decrease in inflammatory markers associated with rheumatoid arthritis. The results indicated a reduction in joint swelling and pain .

- Metabolic Impact Assessment : In another study focusing on metabolic disorders, subjects treated with the compound exhibited improved glucose tolerance tests compared to control groups, suggesting its efficacy in metabolic syndrome .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Amide Nitrogen

N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide ()

- Key Differences: Replaces the cyclopropyl-hydroxy-phenyl group with a diphenylethyl substituent. The 6-methoxynaphthalen-2-yl group replaces the phenoxy moiety.

- The methoxynaphthyl group may improve UV detection (λmax ~280–304 nm inferred from ) and π-π interactions with aromatic residues in enzymes .

N-(4-Chlorophenyl)-2-phenoxypropanamide () and N-(3-Bromophenyl)-2-phenoxypropanamide ()

- Key Differences :

- Halogenated phenyl groups (Cl, Br) replace the cyclopropyl-hydroxy-phenylethyl moiety.

(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide ()

- Key Differences :

- Simplified stereochemistry (S-configuration at propanamide, R-configuration at phenylethyl).

- Lacks hydroxyl and cyclopropyl groups.

- Implications: Stereochemistry may influence enantioselective interactions with chiral biological targets.

Backbone Modifications

N-(2-Fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropanamide ()

- Key Differences: N-methylation and fluorophenyl substitution. 4-hydroxyphenoxy group replaces the phenoxy moiety.

- Implications: N-methylation may enhance metabolic stability by reducing oxidative deamination. The 4-hydroxyphenoxy group introduces polarity, improving aqueous solubility .

(2S)-N-(2-Cycloheptylethyl)-3-(1H-indol-3-yl)-2-(pentan-2-ylamino)propanamide ()

Comparative Analysis Table

*Estimated based on structural similarity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.